2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- is a complex organic compound with a unique structure that includes a naphthalene ring substituted with carboxylic acid, dimethylethyl, dimethylsilyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- typically involves multiple steps, starting with the functionalization of the naphthalene ring. Common synthetic routes include:
Nitration and Reduction: Naphthalene is first nitrated to form nitronaphthalene, which is then reduced to form aminonaphthalene.
Carboxylation: The aminonaphthalene is then carboxylated to introduce the carboxylic acid group.
Silylation and Methoxylation: The final steps involve silylation to introduce the dimethylsilyl group and methoxylation to add the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the carboxylic acid to an alcohol.
Substitution: The methoxy and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) or specific acids/bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce naphthalenemethanol derivatives.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The presence of the silyl and methoxy groups can enhance its ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
2-Naphthoic acid: A simpler analog without the silyl and methoxy groups.
4-Methoxy-2-naphthoic acid: Contains a methoxy group but lacks the silyl group.
Dimethylsilyl naphthalene derivatives: Compounds with similar silyl substitution but different functional groups.
Uniqueness
2-Naphthalenecarboxylic acid, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy- is unique due to the combination of its functional groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C19H26O5Si |
---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-5,8-dimethoxynaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H26O5Si/c1-19(2,3)25(6,7)24-16-11-12(18(20)21)10-13-14(22-4)8-9-15(23-5)17(13)16/h8-11H,1-7H3,(H,20,21) |
InChI Key |
MNINTUKMEMOBPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C(C=CC(=C12)OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.